molecular formula C16H18F3N3OS B6557880 N-(2-methylpropyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040650-25-6

N-(2-methylpropyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6557880
CAS No.: 1040650-25-6
M. Wt: 357.4 g/mol
InChI Key: LWJGTTWFLWFYIE-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a 1,3-thiazol-4-yl core substituted with a [3-(trifluoromethyl)phenyl]amino group at position 2 and a 2-methylpropylacetamide moiety at position 2.

Properties

IUPAC Name

N-(2-methylpropyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c1-10(2)8-20-14(23)7-13-9-24-15(22-13)21-12-5-3-4-11(6-12)16(17,18)19/h3-6,9-10H,7-8H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJGTTWFLWFYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylpropyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₁₃H₁₇F₃N₂OS. Its structure includes a thiazole ring, a trifluoromethyl group, and an acetamide moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. The thiazole ring is known for its role in enzyme inhibition, particularly in cancer therapy and antimicrobial activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds featuring thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound in focus may exhibit similar properties through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity in Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)10Apoptosis
Compound BMCF-7 (Breast)15Cell Cycle Arrest
This compoundHeLa (Cervical)TBDTBD

Enzyme Inhibition

Thiazole derivatives have also been reported to act as inhibitors of various enzymes, including kinases and phosphodiesterases. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Case Studies

  • In Vitro Studies : A study conducted on a series of thiazole derivatives demonstrated that modifications at the nitrogen position significantly influenced their anticancer activity. The introduction of bulky groups like trifluoromethyl increased the potency against cancer cells.
  • Animal Models : In vivo studies using murine models have shown that compounds similar to this compound can reduce tumor size significantly when administered at appropriate dosages.

Toxicity and Safety Profile

The safety profile of thiazole derivatives is crucial for their development as therapeutic agents. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity in vitro, further investigations are necessary to establish a comprehensive safety profile for this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its trifluoromethylphenyl-thiazole-acetamide framework. Key analogues include:

Compound Name Structural Differences Key Properties/Applications Reference
N-[3-(trifluoromethyl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}acetamide Additional thioxo, oxo, and trimethoxybenzylidene groups on thiazolidin ring Higher molecular weight (melting point 217°C); potential for enhanced binding affinity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole core instead of thiazole; dual trifluoromethyl groups Lower synthesis yield (19%); possible kinase inhibition
2-[(2-methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide Nitrophenyl substitution instead of trifluoromethylphenyl High synthesis yield (90%); nitro group may reduce metabolic stability
  • Trifluoromethyl vs.
  • Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., ) exhibit fused aromatic systems, which may alter solubility and steric interactions compared to the simpler thiazole core in the target compound .

Physical and Spectral Properties

  • Melting Points : Analogues with trifluoromethyl groups (e.g., , Compound 25: 217°C) exhibit higher melting points than nitro-substituted derivatives (e.g., : ~158–190°C), likely due to increased molecular symmetry and crystallinity .
  • Elemental Analysis: reports C, H, N, S, and O percentages for thiazolidinone derivatives (e.g., Compound 25: C=44.21%, H=2.97%), providing a benchmark for verifying the target compound’s purity .

Pharmacological Implications

  • Anti-inflammatory Potential: Thiazole derivatives with trifluoromethyl groups (e.g., ) show anti-inflammatory activity via COX-2 inhibition, suggesting a possible mechanism for the target compound .
  • Anticancer Applications : highlights acetamide-thiazole hybrids as MEK/B-Raf inhibitors. The trifluoromethyl group in the target compound may enhance binding to kinase active sites, though direct evidence is lacking .

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